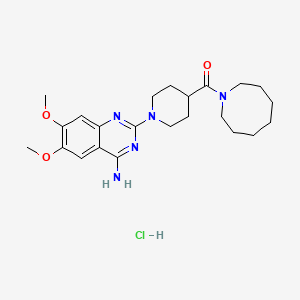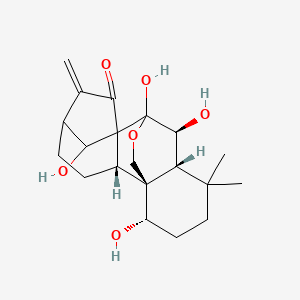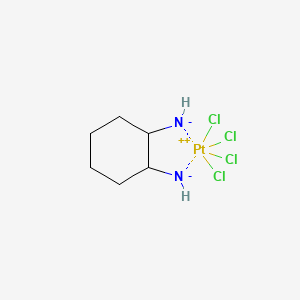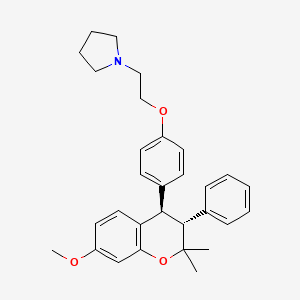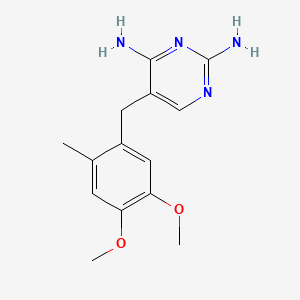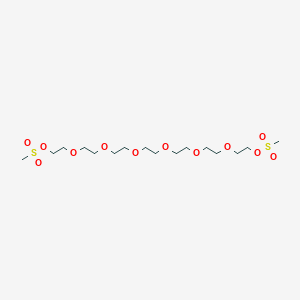
Ms-PEG8-Ms
Overview
Description
Ms-PEG8-Ms is a polyethylene glycol (PEG) compound that is activated as an NHS ester for covalent pegylation of primary amines on proteins . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound is provided as a series of 4, 8, 12, and 24 ethylene glycol units .
Synthesis Analysis
The Thermo Scientific MS(PEG)n series, which includes Ms-PEG8-Ms, consists of N-hydroxysuccinimide (NHS) esters. These react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds and releasing the NHS . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis
Ms-PEG8-Ms has a molecular weight of 482.6 g/mol and a molecular formula of C16H34O12S2 . It contains a PEG spacer with 8 ethylene glycol units .Chemical Reactions Analysis
The NHS ester in Ms-PEG8-Ms is spontaneously reactive with primary amines, providing for efficient PEGylation of proteins, peptides, and other amine-containing molecules or surfaces . The reaction of the NHS-ester group results in the formation of stable, irreversible amide bonds .Physical And Chemical Properties Analysis
Ms-PEG8-Ms is a PEG-based compound with a defined molecular weight and PEG chain length . It is hydrophilic, water-soluble, and highly flexible . It is also nontoxic and nonimmunogenic .Scientific Research Applications
-
Biological and Therapeutic Applications
- Application : PEGylation is used to improve the properties of therapeutic agents . PEG-modification improves the original properties of conjugates and is exploited in different fields .
- Method : PEGs demonstrate their ability to bind DNA, dyes, and proteins, in solution and in solid phase via amine and thiol groups . Covalent linkage of PEG to drug molecules improves water-solubility, bioavailability, pharmacokinetics, immunogenic properties, and biological activities .
- Results : The entrapment of drugs into the PEG vesicle offers substantial benefits in the treatment of many diseases including type 2 diabetes over conventional injection-based therapies .
-
Protein Labeling & Crosslinking
- Application : MS(PEG)8 is used for protein labeling and crosslinking .
- Method : MS(PEG)8 is a methyl-terminated, polyethylene glycol compound activated as NHS esters for covalent pegylation of primary amines on proteins (e.g., lysines) or assay surfaces .
- Results : This modification procedure can be optimized for a specific application while retaining all the benefits associated with protein PEGylation .
-
Biosensing Applications
- Application : PEG-based hydrogels, including those using “Ms-PEG8-Ms”, have been extensively used for the production of microparticles for biosensing applications .
- Method : The hydrogel microparticles are designed and synthesized based on the copolymerization between PEG-diacrylate and a cleavable crosslinker . This produces pores and reactive groups for 3D bioconjugation .
- Results : The microparticles show great accessibility to antibodies and their complexes, without affecting their diffusion rate . The antibody-conjugated microparticles can efficiently capture the analyte down to a few picograms .
-
Drug Delivery
- Application : “Ms-PEG8-Ms” is used in the development of monodispersed linear PEGs for drug delivery .
- Method : The PEGylation process involves covalent attachment of PEG chains to drug molecules, improving their water-solubility, bioavailability, pharmacokinetics, and biological activities .
- Results : The use of “Ms-PEG8-Ms” in drug delivery systems can enhance the therapeutic efficacy of drugs .
-
Thermal and pH Responsive Behavior
- Application : PEG-based hydrogels, including those using “Ms-PEG8-Ms”, exhibit controllable thermal and pH responsive behavior .
- Method : The hydrogels are designed to release carriers at specific pH and temperature conditions .
- Results : Nearly 95% of carriers could be released at pH 4.01 and 65 °C over 8 hours . These dual-responsive hydrogels have potential applications in various fields for adsorption, drug delivery, release, and tissue engineering .
-
Separation Science
- Application : Polyethylene glycol (PEG), including “Ms-PEG8-Ms”, has a wide range of applications in separation science .
- Method : PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods . In the presence of PEG, LC retention of macromolecules is altered and stability of their structure is maintained .
- Results : PEG was effective in CE as a permanent coating for fused silica capillaries to shield free silanol groups that can cause protein adsorption to the wall resulting in band broadening and low recovery of the separated proteins .
-
Nucleophilic Substitution Reactions
- Application : “Ms-PEG8-Ms” is a PEG linker containing a mesyl group, which is a good leaving group for nucleophilic substitution reactions .
- Method : The mesyl group in “Ms-PEG8-Ms” can be replaced by a nucleophile, which is a species that donates an electron pair to form a chemical bond .
- Results : The use of “Ms-PEG8-Ms” in nucleophilic substitution reactions can facilitate the synthesis of a variety of organic compounds .
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O12S2/c1-29(17,18)27-15-13-25-11-9-23-7-5-21-3-4-22-6-8-24-10-12-26-14-16-28-30(2,19)20/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSUQRYIYRXWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ms-PEG8-Ms | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



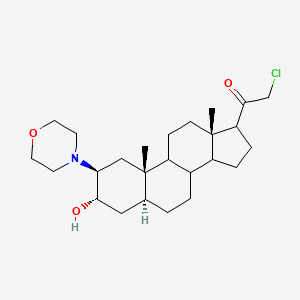
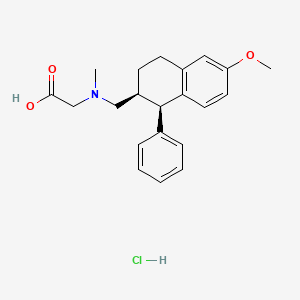
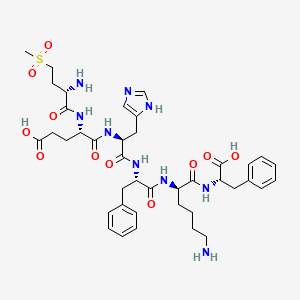
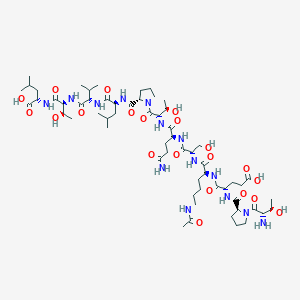
![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)
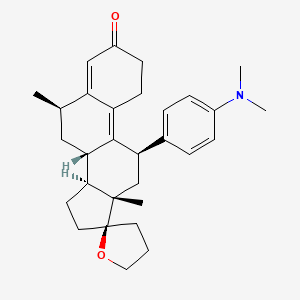
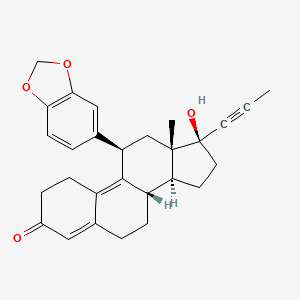
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)
![5-Amino-N-(1,1-dimethylethyl)-2-(methylthio)-4-[3-[[2-(4-morpholinyl)acetyl]amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1677481.png)
